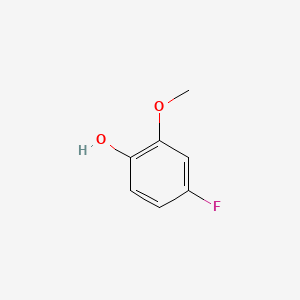

4-Fluoro-2-methoxyphenol

描述

Significance in Organic Synthesis and Medicinal Chemistry

The strategic placement of the fluorine atom in 4-Fluoro-2-methoxyphenol significantly enhances its reactivity and utility as a chemical building block. chemimpex.com In organic synthesis, it is employed as a precursor for various molecules, including 4-halo-masked o-benzoquinones (MOBs), fluorinated masked o-benzoquinones, and poly(this compound). sigmaaldrich.comresearchgate.net This highlights its utility in creating specialized polymers and reactive intermediates for further chemical transformations.

In the realm of medicinal chemistry, this compound is a key intermediate in the synthesis of a range of pharmaceuticals, notably analgesics and anti-inflammatory drugs. chemimpex.com Research has demonstrated its potential in the development of compounds with antimicrobial and anti-inflammatory properties. chemimpex.com A notable study found that as an analog of apocynin, this compound is a significantly more potent inhibitor of NADPH oxidase activity and myeloperoxidase (MPO) chlorinating activity in leukocytes. nih.gov This increased potency is attributed to its enhanced lipophilicity, which may facilitate its passage through cell membranes, making it a strong candidate for the development of treatments for inflammatory diseases. nih.gov

Furthermore, the synthesis of a radiolabeled version, 4-[18F]fluoroguaiacol, has been achieved. This development opens avenues for its use in positron emission tomography (PET), a powerful imaging technique in medical diagnostics. umich.edu The compound also finds application in the agrochemical industry for the formulation of herbicides and fungicides and in material science for producing specialty polymers and resins for coatings and adhesives. chemimpex.com

Historical Context of Related Methoxyphenols and Fluorinated Aromatics

The significance of this compound is best understood within the historical development of its parent classes: methoxyphenols and fluorinated aromatics.

Methoxyphenols are naturally occurring oxygenated aromatic compounds that are fundamental building blocks in lignin (B12514952), a complex polymer essential to the structure of wood and bark. aip.org A well-known example is guaiacol (B22219) (2-methoxyphenol), which was first isolated from Guaiac resin and is also a product of lignin pyrolysis, such as in wood smoke. nih.gov Methoxyphenols are released in significant quantities from the burning of biomass and are recognized for their role in the formation of secondary organic aerosols, which have an impact on the climate. aip.orgnih.gov Their synthesis and reactions have been a subject of study for many years, with methods like the Baeyer-Villiger oxidation of methoxybenzaldehydes being developed for their preparation.

Fluorinated aromatics have a history that traces back to the early 20th century. numberanalytics.com The initial synthesis of these compounds was a significant challenge due to the high reactivity of fluorine. numberanalytics.com Foundational methods, such as the Schiemann reaction in 1927 and the nucleophilic halogen exchange reported by Gottlieb in 1936, were crucial breakthroughs. nih.gov The field of organofluorine chemistry expanded dramatically after World War II, driven by the demand for fluorinated compounds in industrial applications, including pharmaceuticals and advanced materials. nih.gov The introduction of fluorine into an aromatic ring profoundly alters the molecule's properties, often leading to increased metabolic stability, bioavailability, and lipophilicity, which are highly desirable traits in drug discovery. numberanalytics.combeilstein-journals.org The continuous development of new and more selective fluorinating agents, such as N-F reagents, has been instrumental in advancing the synthesis and accessibility of these valuable compounds. beilstein-journals.orgnih.govbeilstein-journals.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULGLTLTWBZBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196359 | |

| Record name | 4-Fluoroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-93-1 | |

| Record name | 4-Fluoro-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000450931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroguaiacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 4-Fluoro-2-methoxyphenol

The preparation of this compound can be achieved through several synthetic pathways, each with distinct advantages and applications. These routes include the introduction of a fluorine atom onto a precursor molecule, the use of oxidation reactions to form the phenol (B47542) group, and strategies involving nucleophilic substitution on the aromatic ring.

Approaches Involving Fluorination Reactions

Fluorination reactions are a direct method for introducing a fluorine atom into an organic molecule. In the context of synthesizing this compound, this often involves the fluorination of a suitably substituted phenol or a precursor that can be readily converted to a phenol. For instance, the electrophilic fluorination of 2-methoxyphenol can be a potential route, although the regioselectivity of such reactions needs to be carefully controlled to favor the desired 4-fluoro isomer.

Modern fluorination techniques have expanded the toolkit for chemists. Reagents like PhenoFluor offer a method for the deoxyfluorination of phenols. acs.org While this reagent has been shown to be effective for a range of phenols, including electron-rich substrates like 4-methoxyphenol (B1676288), its specific application to 2-methoxyphenol to yield this compound would require dedicated investigation. acs.orgnih.gov Another advanced method involves the palladium-catalyzed fluorination of aryl trifluoroborates, which tolerates a wide variety of functional groups and can be performed under relatively mild conditions. acs.org

The following table summarizes key aspects of different fluorination approaches.

| Fluorination Method | Reagent Type | Key Features | Potential Challenges |

| Electrophilic Fluorination | Electrophilic fluorine source (e.g., F₂) | Direct introduction of fluorine. | Harsh reaction conditions, potential for side reactions, and lack of selectivity. acs.org |

| Deoxyfluorination | Deoxyfluorination reagent (e.g., PhenoFluor) | One-step synthesis from phenols, effective for electron-rich substrates. acs.orgnih.gov | Substrate scope for specific isomers needs to be established. |

| Palladium-Catalyzed Fluorination | Aryl trifluoroborates and a fluoride (B91410) source | Mild reaction conditions, broad substrate scope. acs.org | Requires preparation of the aryl trifluoroborate precursor. |

Oxidation Reactions in Synthesis Pathways (e.g., Baeyer-Villiger Oxidation)

Oxidation reactions play a crucial role in certain synthetic routes to this compound. A notable example is the Baeyer-Villiger oxidation, which converts a ketone or aldehyde to an ester or a formate, respectively. This reaction has been successfully employed in the synthesis of 4-[¹⁸F]fluoroguaiacol (4-[¹⁸F]fluoro-2-methoxyphenol) for applications in positron emission tomography (PET).

A summary of a synthetic sequence involving Baeyer-Villiger oxidation is presented below:

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 2-methoxy-4-nitrobenzaldehyde | [¹⁸F]fluoride | 4-[¹⁸F]fluoro-2-methoxybenzaldehyde | Nucleophilic Aromatic Substitution |

| 2 | 4-[¹⁸F]fluoro-2-methoxybenzaldehyde | Peroxy acid (e.g., m-CPBA) | Formate ester of 4-[¹⁸F]fluoro-2-methoxyphenol | Baeyer-Villiger Oxidation umich.edu |

| 3 | Formate ester of 4-[¹⁸F]fluoro-2-methoxyphenol | Hydrolysis (acid or base) | 4-[¹⁸F]fluoro-2-methoxyphenol | Hydrolysis |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. libretexts.org This strategy can be applied to the synthesis of this compound, typically by displacing a leaving group on an aromatic ring with a methoxide (B1231860) or hydroxide (B78521) nucleophile, or by reacting a phenol with a fluorinating agent.

One documented synthesis involves the reaction of 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in methanol (B129727) and toluene. This reaction proceeds via a nucleophilic aromatic substitution where the methoxide group displaces one of the fluorine atoms. google.com The resulting 4-fluoro-2-methoxy-1-nitrobenzene can then be converted to 4-fluoro-2-methoxyaniline, which can be further transformed into the target phenol through a Sandmeyer-type reaction or other methods.

The efficiency of S_NAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In the case of synthesizing aryl ethers, the reaction of a phenol with an activated aryl halide in the presence of a base is a common approach. acs.org For example, 4-methoxyphenol can react with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate to form an aryloxybenzaldehyde. acs.orgresearchgate.net A similar principle could be applied to the synthesis of this compound.

Continuous Flow Synthesis Techniques and Process Optimization

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. d-nb.info While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles of flow chemistry can be applied to the synthetic steps discussed previously.

For instance, nucleophilic aromatic substitution reactions have been successfully translated from batch to continuous flow processes. beilstein-journals.org The use of microreactors can allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. beilstein-journals.orgucl.ac.uk Similarly, palladium-catalyzed reactions, such as the formylation of aryl fluorosulfonates using syngas, have been optimized for continuous flow, demonstrating the feasibility of adapting complex catalytic cycles to this technology. researchgate.net The development of a continuous flow process for the synthesis of this compound could involve integrating one or more of the synthetic steps, such as fluorination or S_NAr, into a flow reactor setup.

Derivatization Strategies and Functionalization Reactions

This compound serves as a valuable starting material for the synthesis of more complex molecules. alkalisci.comchemicalbook.comchemdad.com Its functional groups—the phenol, the fluorine atom, and the methoxy (B1213986) group—provide multiple sites for further chemical modification.

Synthesis of Halogenated Masked o-Benzoquinone Derivatives

A significant application of this compound is its use in the synthesis of halogenated masked o-benzoquinones (MOBs). sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com These compounds are versatile intermediates in organic synthesis, particularly in Diels-Alder reactions. sigmaaldrich.com The "masked" nature of the o-benzoquinone allows for controlled reactivity.

The synthesis of these derivatives typically involves the oxidation of this compound in the presence of a halogen source. The resulting halogenated masked o-benzoquinones can then participate in intramolecular Diels-Alder reactions to generate highly functionalized oxatricyclic ring systems. researchgate.net This strategy provides a powerful method for the construction of complex molecular architectures from a relatively simple starting material.

Formation of Polymeric Structures (e.g., Poly(this compound))

Poly(this compound) can be synthesized through enzymatic polymerization. researchgate.netchemdad.comscientificlabs.co.uksigmaaldrich.com One method involves using a horseradish peroxidase (HRP) biocatalyst in a buffer/1-butyl-3-methylimidazoliumtetrafluoroborate solvent mixture. researchgate.net This "green" approach to polymerization is noted for its environmentally friendly aspects, such as the use of non-toxic enzymes and mild reaction conditions. researchgate.net The resulting polyfluorophenol has been identified as a suitable photoconductive material, demonstrating a photocurrency of approximately 0.82W/cm2 under 532nm light intensity. researchgate.net The structure of polymers produced through enzymatic oxidative polymerization of similar phenols often consists of a mix of phenylene and oxyphenylene units. researchgate.net

| Polymerization Method | Catalyst/Enzyme | Solvent System | Key Finding |

| Enzymatic Polymerization | Horseradish Peroxidase (HRP) | Buffer/1-butyl-3-methylimidazoliumtetrafluoroborate | Produces a photoconductive polymer. researchgate.net |

Reactions with Nitrogen-Containing Compounds for Complex Molecules (e.g., Pyrrolidine (B122466) Derivatives, Arylpiperazines)

This compound is a precursor in the synthesis of complex nitrogen-containing molecules. For instance, it is implicated in the synthesis of (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a pyrrolidine derivative. smolecule.com Additionally, it is a starting material for creating arylpiperazine derivatives. nih.govnih.gov One such derivative, 1-(5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)piperazine, is synthesized from this compound. nih.gov These long-chain arylpiperazine scaffolds are significant in the design of central nervous system (CNS) drugs targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

Aromatic Substitution Reactions: Nitration Studies and Reaction Limitations

The nitration of this compound presents certain challenges. Direct nitration attempts have been reported to fail, leading instead to the formation of an oxidized product. researchgate.net This occurs even at low temperatures or with milder nitration protocols. researchgate.net To achieve nitration, a protective strategy is often employed. For example, in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, the aniline (B41778) precursor, 4-fluoro-2-methoxyaniline, is first protected before undergoing nitration with a nitrating agent like nitric acid in the presence of sulfuric acid. google.com The protecting group is subsequently removed to yield the desired product. google.com

| Reaction | Reagents | Outcome | Reference |

| Direct Nitration | Nitrating agent | Oxidation of this compound | researchgate.net |

| Nitration with Protection | 1. Acetic anhydride (B1165640) (protection) 2. Fuming nitric acid, Sulfuric acid (nitration) 3. Deprotection | Successful formation of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide | google.com |

Telescoped Approaches to Aryl Hydroxymethylation in Intermediate Synthesis

Telescoped synthesis, where sequential reactions are conducted in a single pot, has been applied to the hydroxymethylation of aryl compounds derived from this compound's precursor, 2-bromo-4-fluoroanisole. ucc.ie This approach is utilized in the synthesis of (5-fluoro-2-methoxyphenyl)methanol. ucc.ie The process involves a Grignard exchange followed by a tandem acylation/hydride reduction. ucc.ie This method has been shown to be highly efficient and scalable for producing key pharmaceutical intermediates. ucc.ie

Modular Synthesis of Functional Libraries via Click Chemistry

This compound and its derivatives are utilized in the modular synthesis of functional libraries through click chemistry, specifically the Accelerated SuFEx Click Chemistry (ASCC) approach. nih.govresearchgate.netchemrxiv.org This method allows for the rapid coupling of aryl alcohols with SuFEx-compatible functional groups. nih.govresearchgate.net The inherent "spring-loaded" reactivity of the sulfur-fluorine (S-F) bonds in reagents like sulfuryl fluoride (SO₂F₂) is key to this process. nih.gov This technique streamlines the synthesis and purification workflow, making it ideal for the discovery of new functional molecules. nih.govresearchgate.netchemrxiv.org

Mechanistic Investigations of this compound Reactivity

Mechanistic studies provide insight into the reactivity of this compound. As an analog of apocynin (4-hydroxy-3-methoxyacetophenone), it has been studied for its inhibitory effects. nih.govresearchgate.net The replacement of the acetyl group in apocynin with a fluorine atom in this compound increases its lipophilicity. nih.govresearchgate.net This enhanced lipophilicity is believed to facilitate its passage through cell membranes, contributing to its increased potency as an inhibitor of NADPH oxidase activity and myeloperoxidase (MPO) chlorinating activity. nih.govresearchgate.net

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Fluoro-2-methoxyphenol, typically recorded as a neat substance, reveals characteristic absorption bands corresponding to its specific vibrational modes. nih.gov The spectrum is a molecular fingerprint, with distinct peaks indicating the presence of hydroxyl (O-H), methoxy (B1213986) (C-O-C), and fluoro (C-F) groups, as well as the aromatic ring.

Key vibrational frequencies for this compound are detailed in the table below. The broad O-H stretching vibration is characteristic of the phenolic hydroxyl group. The C-O stretching vibrations of the methoxy group and the C-F stretching vibration provide further structural confirmation. The aromatic C=C stretching and C-H bending vibrations are also observed in their expected regions.

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch | 3450-3550 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (in -OCH₃) | 2850-2960 |

| Aromatic C=C Stretch | 1500-1600 |

| C-O Stretch (Aryl-O) | 1230-1270 |

| C-O Stretch (Alkyl-O in -OCH₃) | 1020-1040 |

| C-F Stretch | 1100-1200 |

| O-H Bend | 1330-1440 |

| Aromatic C-H Bend (out-of-plane) | 800-900 |

Note: The exact frequencies can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which is also dependent on the vibrational modes of the molecule. The Raman spectrum of this compound can be obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Electronic Spectroscopy Insights

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions associated with its aromatic system. The benzene (B151609) ring and its substituents, the hydroxyl, methoxy, and fluorine groups, act as chromophores and auxochromes, influencing the wavelength and intensity of absorption. upi.edu Typically, aromatic compounds exhibit two main absorption bands, the primary band (π → π) at shorter wavelengths and the secondary band (also π → π) at longer wavelengths. up.ac.za

The electronic transitions in substituted benzenes are sensitive to the nature and position of the substituents. up.ac.za For this compound, the presence of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing fluorine atom will cause shifts in the absorption maxima compared to unsubstituted benzene. These shifts, known as bathochromic (red) or hypsochromic (blue) shifts, provide valuable information about the electronic structure of the molecule. The UV-Vis spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol (B129727).

| Electronic Transition | Approximate λmax (nm) |

| Primary Band (π → π) | ~220-240 |

| Secondary Band (π → π) | ~270-290 |

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) can be influenced by the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. modgraph.co.uk

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals allow for the precise assignment of each proton. The coupling between the fluorine atom and the adjacent aromatic protons would also be observable.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, and the carbon directly bonded to the fluorine atom would exhibit a characteristic C-F coupling. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more complex structural assignments. researchgate.net

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (142.13 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for phenols and ethers include the loss of small neutral molecules or radicals. libretexts.org

For this compound, characteristic fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a formyl radical (•CHO), or the cleavage of the ether bond. The resulting fragment ions would produce a unique mass spectrum that serves as a fingerprint for the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental composition. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

As of the latest available literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions in the solid state are not available.

While crystallographic data for structurally related molecules exist, such as derivatives and other substituted phenols, this information cannot be directly extrapolated to definitively describe the solid-state structure of this compound. The precise arrangement of molecules in a crystal lattice is highly dependent on the specific combination and orientation of functional groups, which influence intermolecular forces like hydrogen bonding and van der Waals interactions.

Without experimental X-ray crystallographic data, a detailed analysis of the solid-state conformation and packing of this compound remains speculative. Future crystallographic studies would be necessary to elucidate these structural features.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Approaches

Quantum chemical methods provide a foundational framework for understanding the intricacies of molecular systems at the subatomic level. These computational tools are instrumental in mapping out the molecular geometry and predicting a wide array of chemical and physical properties.

Density Functional Theory (DFT) Calculations for Molecular Architecture and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and properties. In the theoretical investigation of compounds structurally related to 4-Fluoro-2-methoxyphenol, such as its masked o-benzoquinone derivatives, DFT calculations have been employed to great effect. For instance, the B3LYP functional combined with the 6-31G** basis set has been utilized to optimize molecular geometries and to probe the electronic characteristics that govern their reactivity.

These calculations are crucial for determining the most stable three-dimensional arrangement of the atoms in the this compound molecule, which is essential for understanding its interactions with other molecules. The insights gained from DFT can inform the design of new synthetic pathways and help in the development of novel materials with desired properties.

Ab Initio Methods in Molecular Studies

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent another powerful avenue for the computational study of molecules like this compound. These methods are known for their high accuracy, although they are typically more computationally demanding than DFT. Ab initio calculations can provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior. While specific ab initio studies on this compound are not extensively documented in publicly available literature, the application of these methods to analogous phenolic compounds has been instrumental in elucidating their electronic states and reaction mechanisms.

Electronic Structure and Reactivity Studies

The arrangement of electrons in molecular orbitals and the resulting electrostatic potential around a molecule are key determinants of its reactivity. Computational analyses provide a lens through which to view these fundamental aspects of a molecule's character.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity.

Below is a table summarizing the calculated frontier molecular orbital energies for a closely related masked o-benzoquinone, which provides insight into the electronic properties of this compound derivatives.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Fluoro-masked o-benzoquinone | -6.58 | -1.54 | 5.04 |

| 4-Chloro-masked o-benzoquinone | -6.61 | -1.72 | 4.89 |

| 4-Iodo-masked o-benzoquinone | -6.53 | -1.82 | 4.71 |

| Data is for 4-halo-6,6-dimethoxycyclohexa-2,4-dienones, which are derivatives of the subject compound. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and to predict how it will interact with other chemical species. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively.

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites, providing crucial information for understanding its intermolecular interactions and chemical reactivity. The electronegative oxygen and fluorine atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl group and the aromatic ring are likely to be areas of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. NBO analysis can reveal important information about charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding molecular stability and reactivity.

An NBO analysis of this compound would allow for the quantification of the delocalization of electron density and the strength of various intramolecular interactions. This would provide a deeper understanding of the electronic effects of the fluoro and methoxy (B1213986) substituents on the phenolic ring.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For this compound, the primary sources of conformational flexibility are the rotation around the C-O bonds of the methoxy and hydroxyl groups. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to explore the potential energy surface of the molecule and identify its stable conformers.

Tautomerism Studies: Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For phenols, the most relevant form of tautomerism is keto-enol tautomerism, where the phenolic (enol) form is in equilibrium with a keto form (a cyclohexadienone).

For this compound, the enol form is overwhelmingly favored due to the stability conferred by the aromatic ring. However, computational studies can be used to investigate the energetics of the tautomerization process. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the enol and potential keto tautomers, as well as the energy barrier for the interconversion. It is important to note that specific theoretical studies on the tautomerism of this compound have not been extensively reported.

Thermodynamic Property Predictions and Reaction Energetics

Computational chemistry allows for the prediction of various thermodynamic properties of molecules, providing valuable data that may be difficult or costly to obtain experimentally. For this compound, properties such as enthalpy of formation, entropy, and Gibbs free energy can be calculated using quantum mechanical methods.

Thermodynamic Property Predictions: Methods like DFT, coupled with appropriate basis sets, can be used to perform geometry optimization and frequency calculations. From these calculations, thermochemical data can be derived. These predicted values are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

Reaction Energetics: Computational methods are also invaluable for studying the energetics of chemical reactions involving this compound. For instance, the energy changes associated with its synthesis, degradation, or metabolic pathways can be modeled. By calculating the energies of reactants, products, and transition states, the enthalpy, entropy, and Gibbs free energy of a reaction can be determined. This information is vital for predicting the spontaneity and rate of a reaction. While specific computational studies on the reaction energetics of this compound are limited, the methodologies are well-established for phenolic compounds.

The following table outlines key thermodynamic parameters that can be predicted computationally:

| Thermodynamic Property | Description | Typical Computational Method |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Quantum Mechanics (e.g., DFT, ab initio methods) |

| Standard Entropy (S°) | The absolute entropy of one mole of a substance at a standard state. | Statistical mechanics based on vibrational frequencies from quantum mechanical calculations. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. | Calculated from ΔHf° and S°. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant volume. | Statistical mechanics based on vibrational frequencies. |

Molecular Docking and Biological Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

The process of molecular docking involves several key steps:

Preparation of the Receptor: The three-dimensional structure of the biological target is obtained, typically from a protein data bank. Hydrogen atoms are usually added, and any existing ligands or water molecules may be removed.

Preparation of the Ligand: The 3D structure of this compound is generated and its geometry is optimized.

Docking Simulation: A docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor.

While specific molecular docking studies featuring this compound are not widely published, this methodology is a cornerstone of computer-aided drug design and could be applied to investigate its potential biological activities. For example, it could be docked into the active sites of enzymes involved in inflammatory pathways or cell signaling to explore its potential as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenolic compounds like this compound, QSAR can be a powerful tool for predicting their biological activities, such as antioxidant capacity or toxicity. researchgate.net

The general workflow of a QSAR study involves:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, such as internal cross-validation and external validation with a separate test set of compounds.

| Descriptor Class | Examples | Relevance to Phenolic Compounds |

| Constitutional | Molecular weight, number of hydrogen bond donors/acceptors | Relates to the overall size and potential for intermolecular interactions. |

| Topological | Connectivity indices, shape indices | Describes the branching and shape of the molecule. |

| Geometrical | Molecular surface area, molecular volume | Quantifies the three-dimensional size and shape. |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Captures the electronic distribution and reactivity, which is crucial for antioxidant activity and receptor binding. |

| Physicochemical | LogP (octanol-water partition coefficient) | Relates to the hydrophobicity of the molecule, which influences its absorption and distribution in biological systems. |

By developing a robust QSAR model for a class of compounds that includes this compound, it would be possible to predict its biological activity without the need for extensive experimental testing.

Biological and Pharmacological Research

Anti-inflammatory Activity Profiling

Research into 4-Fluoro-2-methoxyphenol, an analog of apocynin, has identified it as a compound with significant anti-inflammatory properties. Its activity has been profiled across several key pathways and cellular functions involved in the inflammatory response.

This compound has demonstrated notable inhibitory effects on the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase enzyme complex. researchgate.netnih.gov This enzyme is a primary source of reactive oxygen species (ROS) in inflammatory cells like neutrophils. nih.gov The compound, also referred to as F-apocynin, is reported to be a significantly more potent inhibitor of NADPH oxidase activity than its parent compound, apocynin. nih.govresearchgate.net Studies indicate that apocynin itself is an efficient inhibitor of NADPH oxidase, with a reported IC50 value of 3.90 ± 0.30 µmol L−1. researchgate.net The enhanced potency of this compound is attributed to the substitution of the acetyl group in apocynin with a fluorine atom, which increases the compound's lipophilicity and may facilitate its passage through the cell membrane. nih.gov

Table 1: Comparative Inhibition of NADPH Oxidase Activity

| Compound | Relative Potency | IC50 Value (µM) |

|---|---|---|

| This compound | More potent than Apocynin | Data not available |

| Apocynin | - | 3.90 ± 0.30 researchgate.net |

In addition to its effects on NADPH oxidase, this compound is a potent inhibitor of myeloperoxidase (MPO) chlorinating activity. nih.govresearchgate.net MPO is an enzyme abundant in neutrophils that produces hypochlorous acid (HOCl), a potent oxidant, contributing to tissue damage during inflammation. nih.gov Research shows that this compound is significantly more effective at inhibiting this activity compared to apocynin. nih.gov This inhibition demonstrates that the compound's actions extend beyond the initial step of ROS production. nih.govresearchgate.net

The compound's inhibitory profile also includes a significant impact on the process of phagocytosis. Studies have found that this compound is a markedly more potent inhibitor of the phagocytosis of microorganisms, such as Candida albicans, by neutrophils than apocynin is. nih.govresearchgate.net This suggests an interference with the cellular mechanisms that leukocytes use to engulf pathogens, a key event in the inflammatory cascade.

This compound has been shown to regulate the production of key inflammatory cytokines. Specifically, it is as potent as apocynin in its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNFα) from peripheral blood mononuclear cells. nih.govresearchgate.net TNFα is a central mediator of systemic inflammation, and its inhibition is a key target in anti-inflammatory therapies. researchgate.net

Table 2: Comparative Anti-inflammatory Activities

| Activity | This compound vs. Apocynin |

|---|---|

| NADPH Oxidase Inhibition | More potent nih.gov |

| MPO Chlorinating Activity Inhibition | More potent nih.gov |

| Inhibition of Phagocytosis | More potent nih.gov |

| TNFα Release Inhibition | As potent nih.gov |

The enhanced potency of this compound is partly attributed to its increased lipophilicity due to the fluorine atom, which is thought to improve its ability to cross cell membranes. nih.gov However, the mechanisms of anti-inflammatory action for methoxyphenolic compounds may be more complex than direct enzyme inhibition or ROS scavenging. nih.gov

Research into this class of compounds suggests they may act via post-transcriptional regulation of inflammatory genes. nih.gov Studies on human airway cells stimulated with TNF-α showed that the anti-inflammatory activity of various methoxyphenols did not correlate with ROS production or NF-κB activation. nih.gov Instead, it was demonstrated that apocynin could inhibit the binding of the RNA-binding protein HuR to messenger RNA (mRNA). nih.gov HuR is a protein that stabilizes the mRNA of many pro-inflammatory mediators, such as cytokines, thereby increasing their expression. By inhibiting HuR's binding to mRNA, methoxyphenols may reduce the stability of these transcripts and thus decrease the production of inflammatory proteins. nih.govd-nb.info This suggests that a potential underlying mechanism for the anti-inflammatory effects of this compound could involve this post-transcriptional regulatory pathway. nih.govd-nb.info

Antimicrobial Efficacy Assessments

While this compound has been shown to inhibit the phagocytosis of microorganisms like Candida albicans by host immune cells (neutrophils), this reflects an anti-inflammatory effect on the host cell rather than a direct antimicrobial action on the pathogen. nih.gov Current research available within the search results does not provide data on the direct antimicrobial efficacy of this compound, such as its minimum inhibitory concentration (MIC) against specific bacteria or fungi. Studies on related but distinct chemical structures, such as certain triazole derivatives, have shown antimicrobial properties, but this cannot be directly extrapolated to this compound. scholarsresearchlibrary.com

Antitumor and Anticancer Potential

While direct and extensive research on the antitumor and anticancer potential of this compound is not widely published, related compounds and derivatives have shown promise in this area. For instance, derivatives of fluorinated phenols and methoxyphenols have been investigated for their cytotoxic effects against various cancer cell lines. scispace.comresearchgate.net The introduction of a fluorine atom to a phenolic structure can enhance its biological activity, a principle that has been applied in the development of novel anticancer agents. researchgate.net For example, certain fluorinated benzothiazole (B30560) derivatives, which can be synthesized from precursors like fluorinated phenols, have demonstrated the ability to induce apoptosis in cancer cells. Similarly, novel benzotriazine derivatives containing fluoro and methoxy (B1213986) groups have shown significant antiproliferative effects on various cancer cells, including breast, prostate, lung, and melanoma cell lines. mdpi.com The underlying hypothesis is that the physicochemical properties conferred by the fluorine and methoxy groups can lead to enhanced interaction with biological targets relevant to cancer progression. Further investigation is needed to specifically elucidate the anticancer and antitumor capabilities of this compound itself.

Neuropharmacological Aspects (e.g., Antidepressant Effects)

The neuropharmacological properties of this compound are an emerging area of interest. Phenolic compounds, in general, are recognized for their potential to modulate neurotransmitter systems and interact with enzymes in the central nervous system. ontosight.ai The presence of a fluorine atom can significantly alter a compound's lipophilicity and its ability to cross the blood-brain barrier, which is a critical factor for neuroactive drugs. ontosight.aitandfonline.com While specific studies on the antidepressant effects of this compound are limited, research on structurally similar compounds provides some insights. For example, other fluorinated and methoxylated phenyl derivatives have been explored for their potential in treating neurological disorders. smolecule.com The neuroprotective effects of related methoxyphenolic compounds, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), have been demonstrated against neurotoxicity, suggesting that the methoxyphenol scaffold can have protective effects on neuronal cells. nih.gov Further research is required to determine the specific neuropharmacological profile of this compound and its potential as an antidepressant or other neuro-therapeutic agent.

Structure-Activity Relationship (SAR) Studies of Fluorinated Methoxyphenols

The biological effects of this compound are intrinsically tied to its chemical structure. Structure-activity relationship (SAR) studies are pivotal for understanding how modifications to the molecule influence its pharmacological properties.

Comparison with Apocynin and Related Analogs (e.g., F-apocynin)

Apocynin, a methoxy-substituted catechol, is a well-studied inhibitor of the NADPH oxidase enzyme complex. nih.gov this compound, also referred to as F-apocynin, is an analog of apocynin where the acetyl group is replaced by a fluorine atom. nih.govresearchgate.net This structural modification results in a significantly more potent inhibitor of NADPH oxidase activity. nih.gov It has also shown to be as potent as apocynin in inhibiting the release of tumor necrosis factor-alpha (TNFα). nih.gov The actions of both apocynin and F-apocynin are not limited to the inhibition of reactive oxygen species. nih.gov

Impact of Fluorine Substitution on Biological Potency and Lipophilicity

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's physicochemical properties and, consequently, its biological activity. researchgate.nettandfonline.com Fluorine is highly electronegative and can modify the electronic properties of the aromatic ring, which can affect how the molecule binds to enzymes or receptors. tandfonline.com The introduction of fluorine often increases the lipophilicity of a compound. tandfonline.comnih.gov This enhanced lipophilicity can facilitate the passage of the molecule through cell membranes, potentially leading to increased biological potency compared to its non-fluorinated counterparts. nih.govmdpi.com In the case of this compound (F-apocynin), its increased potency as an inhibitor of NADPH oxidase activity compared to apocynin is attributed to its increased lipophilicity. nih.gov

In Vitro and In Vivo Pharmacological Assays

The therapeutic potential of this compound is evaluated through various in vitro and in vivo pharmacological assays, which provide essential data on its efficacy and selectivity.

Advanced Applications in Chemical Sciences and Technology

Role as a Key Intermediate in Pharmaceutical Development

4-Fluoro-2-methoxyphenol serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comontosight.ailookchem.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, making it a desirable feature in medicinal chemistry. chemimpex.com

The compound is instrumental in the creation of complex molecular scaffolds necessary for the development of novel therapeutic agents. chemimpex.com For instance, it is a key starting material in the synthesis of EGFR tyrosine kinase inhibitors like Osimertinib, which is used in cancer therapy. google.com Research has also demonstrated its use in synthesizing compounds with potential antimicrobial and anti-inflammatory properties. chemimpex.com Its application extends to the development of analgesics. chemimpex.com

Table 1: Pharmaceutical Applications of this compound

| Therapeutic Area | Role of this compound |

| Oncology | Key starting material for EGFR inhibitors (e.g., Osimertinib) google.com |

| Anti-inflammatory | Intermediate for compounds with anti-inflammatory properties chemimpex.com |

| Antimicrobial | Building block for potential antimicrobial agents chemimpex.com |

| Analgesics | Intermediate in the synthesis of pain-relieving drugs chemimpex.com |

Contributions to Agrochemical Development (e.g., Herbicides, Fungicides)

In the field of agrochemicals, this compound is a significant contributor to the development of modern crop protection products. chemimpex.comontosight.ai It acts as a key intermediate in the formulation of various herbicides and fungicides designed to enhance crop yield and resilience. chemimpex.com

The structural features of this compound can be leveraged to design new active ingredients for pesticides. ontosight.ai For example, derivatives of this compound are being explored for their potential as active components in both herbicides and fungicides. ontosight.ai While specific commercial products are not detailed, the literature consistently points to its role as a foundational chemical for creating innovative agrochemical solutions. chemimpex.comontosight.ai A study on eugenol-fluorinated triazole derivatives, which shares a similar structural motif, highlights the potential for creating new fungicides. scielo.brscielo.brresearchgate.netscite.ai

Utilization as a Reagent in Organic Synthesis and Analytical Chemistry

The reactivity of this compound makes it a versatile reagent in organic synthesis. chemimpex.comlookchem.com It can be used as a building block to introduce the fluoroguaiacol moiety into more complex molecules. smolecule.com

Specific applications in organic synthesis include its use in the preparation of:

4-halo-masked o-benzoquinones (MOBs) chemdad.comsigmaaldrich.comsigmaaldrich.com

Fluorinated masked o-benzoquinones chemdad.comsigmaaldrich.comsigmaaldrich.com

These synthesized compounds are themselves valuable intermediates for further chemical transformations. chemdad.comsigmaaldrich.comsigmaaldrich.com In analytical chemistry, its well-defined properties make it a useful reference compound. chemimpex.com

Material Science Innovations

The applications of this compound extend into the realm of material science, where it contributes to the creation of advanced materials with specialized properties. chemimpex.comontosight.ai

Production of Specialty Polymers and Resins

This compound is employed in the synthesis of specialty polymers and resins. chemimpex.com It can be used to synthesize poly(this compound), a polymer with unique properties. chemdad.comsigmaaldrich.comsigmaaldrich.com The incorporation of the fluorinated phenol (B47542) structure can enhance the thermal stability and other physical properties of the resulting polymers.

Table 2: Polymer Synthesis with this compound Derivative

| Property | Standard Polymer | FMMPA-Modified Polymer |

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Data based on research with 2-(4-Fluoro-2-methoxy-phenoxy)-2-methyl-propionic acid (FMMPA), a derivative of this compound.

Applications in Advanced Coatings and Adhesives

The specialty polymers and resins derived from this compound are utilized in the formulation of advanced coatings and adhesives. chemimpex.comchemimpex.com These materials often require enhanced durability, and the incorporation of fluorinated compounds can contribute to improved chemical resistance and surface properties.

Potential in Lithographic and Nanopatterning Materials

While direct, extensive research on the application of this compound in lithography and nanopatterning is still emerging, its potential is suggested by its use in polymer synthesis. The creation of well-defined polymers is a cornerstone of developing photoresists and other materials for these high-technology fields. The ability to form polymers like poly(this compound) indicates its potential as a monomer for creating materials suitable for lithographic and nanopatterning processes. chemdad.comsigmaaldrich.comsigmaaldrich.com

Derivatives for Tissue Engineering and Cell Delivery (via PEG modifications)

The field of tissue engineering leverages biocompatible materials to create scaffolds that support cell growth and tissue regeneration. Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polymer widely used for these applications due to its biocompatibility, non-immunogenicity, and resistance to protein adsorption. nih.gov The versatility of PEG allows for its modification with various functional groups to create hydrogels, which are water-swollen polymer networks that mimic the natural extracellular matrix (ECM). nih.gov These modifications can enhance mechanical properties and control the degradation of the resulting hydrogels. sigmaaldrich.com

Derivatives of this compound are utilized in the synthesis of advanced polymers for these purposes. sigmaaldrich.com The unique structure of this compound, featuring both a fluorine atom and a methoxy (B1213986) group, allows for specific chemical modifications. chemimpex.com These modifications can be used to create functionalized macromers that are then incorporated into PEG chains. For instance, the hydroxyl group on the phenol can be reacted to attach it to a PEG backbone, which might then be cross-linked to form a hydrogel. While direct research detailing the specific performance of this compound-PEG hydrogels is specialized, the compound is noted for its role in developing such synthetic PEG derivatives aimed at tissue engineering and cell delivery applications. sigmaaldrich.com The incorporation of this fluorinated phenol into a polymer structure can impart desired characteristics such as increased stability or altered hydrophobicity, making it a valuable building block in the design of sophisticated biomaterials.

Applications in Analytical Methodology Development

In analytical chemistry, this compound serves as a valuable reagent and building block for the development of new analytical methods and processes. chemimpex.com Its distinct chemical properties are utilized in the synthesis of standards and novel compounds for analytical detection and quantification. chemimpex.com

A key application in analytical methodology is its use in derivatization. Chemical derivatization is a technique used to convert a compound into a product of similar structure, called a derivative, that is more suitable for analysis by a particular method, such as gas chromatography (GC). The National Institute of Standards and Technology (NIST) reference database includes an entry for the trimethylsilyl (B98337) (TMS) derivative of this compound. nist.gov This indicates its use in GC-based analysis, where converting the polar hydroxyl group (-OH) into a less polar trimethylsilyl ether (-O-Si(CH₃)₃) increases the compound's volatility and thermal stability, allowing for improved chromatographic separation and detection. nist.gov

Table 1: Analytical Derivative of this compound

| Original Compound | Derivative Name | Chemical Formula of Derivative | Molecular Weight of Derivative | Analytical Technique |

|---|

Research in Biochemistry for Studying Enzyme Activity and Metabolic Pathways

This compound has been a significant compound in biochemical research, particularly for investigating enzyme function and associated metabolic pathways. chemimpex.comresearchgate.net It is recognized as an analog of apocynin, a well-known inhibitor of the NADPH oxidase enzyme complex. researchgate.net In scientific studies, this compound, sometimes referred to as F-apocynin, has demonstrated a significantly more potent inhibitory effect on certain enzymes compared to its non-fluorinated counterpart. researchgate.net

Research has shown that this compound is a powerful inhibitor of NADPH oxidase activity and myeloperoxidase (MPO) chlorinating activity in leukocytes. researchgate.net The increased potency is attributed to its enhanced lipophilicity, or ability to dissolve in fats, which may facilitate its passage through the cell membrane to reach its intracellular targets. researchgate.net By inhibiting these enzymes, which are key players in the production of reactive oxygen species (ROS) during inflammation, this compound serves as a critical tool for studying the pathways of inflammatory diseases. researchgate.net

Table 2: Enzymes Inhibited by this compound (F-apocynin)

| Enzyme | Biological Function | Inhibitory Effect of this compound |

|---|---|---|

| NADPH Oxidase | A multi-enzyme complex that generates superoxide (B77818) radicals, a type of reactive oxygen species (ROS), involved in inflammation and host defense. researchgate.net | Significantly more potent inhibitor than apocynin. researchgate.net |

| Myeloperoxidase (MPO) | An enzyme found in neutrophils that produces hypochlorous acid from hydrogen peroxide and chloride ions, contributing to pathogen killing and inflammatory tissue damage. researchgate.net | Potent inhibitor of MPO chlorinating activity. researchgate.net |

Development of Sensor Technologies (e.g., Anion Sensors for derivatives)

The core chemical structure of methoxyphenols serves as a scaffold for the design of chemosensors. The development of fluorescent and colorimetric sensors for detecting specific ions is a significant area of interest in host-guest chemistry, driven by the fundamental roles anions play in biological and chemical processes. researchgate.net

Research in this area has led to the synthesis of a novel fluorescent sensor derived from a methoxyphenol structure: 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol. researchgate.net This derivative was specifically designed and investigated as a sensor for the cyanide anion (CN⁻), which is known for its high toxicity. researchgate.net The sensor operates by exhibiting a change in its fluorescent properties upon binding with the target anion, allowing for its detection. researchgate.net The development of this benzimidazole-based derivative showcases the utility of the 2-methoxyphenol framework in creating specialized molecules for analytical sensing applications. researchgate.net This demonstrates a practical application of modifying the basic structure to build highly specific sensor technologies.

Future Directions and Interdisciplinary Research Prospects

Design and Synthesis of Novel Therapeutic Agents with Enhanced Efficacy

4-Fluoro-2-methoxyphenol has been identified as a valuable scaffold and intermediate in the synthesis of new therapeutic agents, particularly in the realm of anti-inflammatory drugs. researchgate.netchemimpex.com As an analog of apocynin, a well-known inhibitor of the NADPH oxidase enzyme complex, this compound (sometimes referred to as F-apocynin) demonstrates significantly greater potency. nih.gov Research indicates that replacing the acetyl group of apocynin with a fluorine atom enhances its inhibitory effects on both NADPH oxidase activity and myeloperoxidase (MPO) chlorinating activity in leukocytes. nih.govresearchgate.net This increased efficacy is attributed to its higher lipophilicity, which likely improves its ability to pass through cell membranes. nih.govresearchgate.net

Studies have shown that this compound is a strong candidate for treating inflammatory diseases. nih.gov Its potential extends beyond just inhibiting reactive oxygen species (ROS), as it also affects the release of tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, research into derivatives of this compound is exploring a range of therapeutic applications, including:

Anti-inflammatory agents: Derivatives of the closely related 2-(4-Fluoro-2-methoxy-phenoxy)-2-methyl-propionic acid have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

Anticancer properties: Preliminary studies on related compounds like trans-3-(4-Fluoro-2-methoxy-phenoxy)cyclobutanamine suggest potential for inhibiting tumor growth.

Neuroprotective effects: There is emerging evidence that derivatives could offer protection to neuronal cells, making them candidates for treating neurological disorders.

Pain management: Patents have been filed for pyridine (B92270) carboxamide compounds that incorporate a 4-fluoro-2-methoxyphenyl group, which are designed to inhibit the NaV1.8 sodium channel, a target for pain relief. google.com

The design of these novel agents often involves using this compound as a starting building block, modifying its structure to enhance binding affinity to specific biological targets and improve pharmacological profiles. chemimpex.com

Exploration of Advanced Materials with Tuned Functionalities

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced polymers with specialized functionalities. chemimpex.com A significant area of research is the enzymatic polymerization of this compound to create novel materials. researchgate.netnih.gov

Laccase-mediated polymerization of 4-fluoroguaiacol has been shown to produce a photoluminescent material that displays fluorescence with emissions in the blue, green, and red spectrums. researchgate.netnih.gov This process is noteworthy as it involves defluorination, leading to oxy-phenol propagation and coupling at the C4 phenyl carbon. nih.gov Such materials have potential applications in optoelectronic devices. researchgate.netnih.gov

Furthermore, this compound can be used to synthesize poly(this compound), a polymer with potential applications in material science. lookchem.comchemdad.comsigmaaldrich.comsigmaaldrich.com The incorporation of fluorine can bestow desirable properties such as thermal stability, chemical resistance, and specific hydrophobic characteristics. ossila.comchemimpex.comchemimpex.com This is exemplified by the use of the related compound 4-fluoro-2-methylphenol, which can be grafted onto natural polymers like flax and coconut fibers using laccase to modify their hydrophobicity. ossila.com The applications for these tailored polymers are diverse, including:

Specialty polymers and resins for durable coatings and adhesives. researchgate.netchemimpex.com

Functional polymers for use in medicinal chemistry and biochemical research. ossila.com

Cross-linked films, similar to "artificial urushi," created by laccase-catalyzed oxidation, which exhibit impressive hardness and brilliance. researchgate.net

Integration with Sustainable Chemical Processes and Green Chemistry Principles

The synthesis and application of this compound are increasingly being viewed through the lens of green chemistry, which aims to reduce waste, use safer chemicals, and improve energy efficiency. A key development in this area is the use of enzymatic catalysts for reactions involving this compound and its derivatives.

Enzymatic polymerization, using enzymes like laccase and peroxidase, offers a green alternative to conventional polymerization methods. researchgate.netresearchgate.net These biocatalysts operate under mild conditions, are non-toxic, and can selectively produce complex polymers, minimizing the formation of byproducts. researchgate.netresearchgate.net This approach aligns with several principles of green chemistry, including catalysis and the use of renewable feedstocks if the starting materials are derived from biomass.

Another green application is the enzymatic dehalogenation of fluorinated phenols. While not a direct synthesis of this compound, the study of how related compounds are metabolized by bacteria via ortho-cleavage pathways is crucial for bioremediation research, aiming for complete and safe mineralization of fluorinated pollutants.

Research has also explored electrocatalytic methods for the deoxygenation and hydrogenation of lignin (B12514952) model compounds, such as guaiacols. rsc.org These electrochemical processes can be conducted under mild conditions and avoid the use of expensive or precious metal catalysts, representing a more sustainable pathway for converting biomass-derived chemicals into valuable products. rsc.org The study of 4-fluoroguaiacol in these systems has shown that hydrodefluorination can be a dominant reaction, indicating a potential route for selective chemical transformations. rsc.org

Deeper Mechanistic Elucidation of Biological Activities and Target Interactions

A deeper understanding of how this compound interacts with biological systems is crucial for its development as a therapeutic agent. As an analog of apocynin, its primary known mechanism of action is the inhibition of the NADPH oxidase enzyme complex. nih.govresearchgate.net This multienzymatic complex is a major source of reactive oxygen species (ROS) in phagocytic cells like neutrophils. nih.govrsc.org

The enhanced potency of this compound is linked to its increased hydrophobicity, which allows it to better penetrate cell membranes to reach its target. nih.govrsc.org However, research suggests its biological activities are not solely confined to ROS inhibition. nih.gov It has been shown to inhibit myeloperoxidase (MPO) chlorinating activity and phagocytosis independently of ROS inhibition. nih.gov Further studies are required to fully clarify these related mechanisms. nih.gov

Future research will likely focus on:

Precise Binding Site Identification: Determining the exact molecular interactions between this compound and the subunits of the NADPH oxidase complex, such as p47phox.

Elucidating Downstream Effects: Investigating the full cascade of cellular events that follow the inhibition of NADPH oxidase and MPO by this compound.

Exploring Other Targets: A study on various methoxyphenolic compounds suggested that they may act post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA, which points to entirely different mechanisms of anti-inflammatory action that warrant further investigation for this compound.

Synergistic Applications in Emerging Fields and Technologies

The unique properties of this compound open up possibilities for its use in combination with other technologies and in emerging fields.

In the field of agrochemicals , it serves as an intermediate in the formulation of herbicides and fungicides, contributing to crop protection. researchgate.netchemimpex.com Its structural features can be leveraged to design more effective and selective agricultural products.

In cosmetics , its antiseptic properties suggest potential use in formulations aimed at improving skin health and product stability. chemimpex.com

An exciting future prospect is in the development of biosensors . Related methoxyphenol compounds have been used in the fabrication of optical and electrochemical sensors for the detection of analytes like catechol and various ions. nih.govmdpi.com For instance, laccase and 3-methyl-2-benzothiazolinone hydrazone (MBTH) have been used to create an optical biosensor that detects phenolic compounds through the formation of colored azo-dyes. mdpi.com The electrochemical properties of the phenol (B47542) group make this compound a candidate for the design of novel self-immolative redox substrates for highly specific and sensitive biosensing applications. acs.org

The concept of synergy is also relevant in therapeutic applications. A patent discloses the potential co-administration of related compounds with nonsteroidal anti-inflammatory drugs (NSAIDs) to achieve a synergistically effective amount for treatment. google.com This approach could lead to more effective pain and inflammation management with potentially lower doses of each drug.

Compound Information

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-methoxyphenol in academic laboratories?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or directed ortho-metalation . For example, fluorination of 2-methoxyphenol derivatives using fluorinating agents like Selectfluor™ or Deoxo-Fluor under anhydrous conditions (e.g., DMF, 60°C) can introduce the fluorine substituent. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields high-purity (>97%) product. Validate purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- and NMR : Coupling constants between fluorine and adjacent protons (e.g., ) confirm regiochemistry.

- FT-IR : Identify O-H (~3200 cm), C-F (~1100 cm), and methoxy (~2850 cm) stretches.

- HRMS : Validate molecular weight (expected [M+H]: 143.06).

- X-ray crystallography (if crystalline): Provides unambiguous structural confirmation, as demonstrated for related fluorophenols .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at 2–8°C. Avoid exposure to oxidizing agents or high humidity. For handling, use PPE (nitrile gloves, safety goggles) and work in a fume hood to prevent inhalation of dust. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?

- Methodological Answer :

- Solubility : Quantify via saturation shake-flask method in solvents (DMSO, ethanol, water) using HPLC-UV.

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under N.

- Cross-Validation : Compare data with peer-reviewed databases (PubChem, Reaxys) and replicate experiments under standardized conditions (pH 7.0, 25°C) .

Q. What role does this compound play as an intermediate in bioactive molecule synthesis?

- Methodological Answer : The fluorine atom enhances metabolic stability, making it valuable in drug candidates. For example:

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh), NaCO, DME/HO) to introduce biaryl motifs for kinase inhibitors.

- Etherification : Alkylate the phenolic -OH with alkyl halides (KCO, DMF) to create prodrugs. Monitor for dehalogenation byproducts via LC-MS .

Q. How does the fluorine substituent influence electronic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal decreased electron density at the aromatic ring due to fluorine’s electronegativity.

- Experimental Validation : Hammett plots using substituent constants (σ = 0.34 for -F) predict reaction rates in electrophilic substitutions. Compare with 4-Methoxyphenol (σ = -0.27 for -OCH) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to pH <3; stabilize with buffered solutions (e.g., phosphate buffer, pH 5–7).

- Basic Conditions : Use mild bases (e.g., NaHCO instead of NaOH) to prevent deprotonation-induced degradation. Monitor stability via accelerated stress testing (40°C/75% RH) .

Q. How can researchers leverage this compound in studying enzyme interactions?

- Methodological Answer :

- Fluorescent Probes : Conjugate with dansyl chloride or BODIPY tags via EDC/HOBt coupling for fluorescence-based enzyme assays.

- Inhibition Studies : Test against cytochrome P450 isoforms (e.g., CYP3A4) using microsomal incubations and LC-MS/MS quantification of metabolites .

Key Considerations for Experimental Design

- Contradiction Analysis : Replicate conflicting studies using identical reagents and equipment. For example, if solubility varies, verify solvent lot numbers and purity.

- Comparative Studies : Benchmark against analogs like 4-Methoxyphenol or 2-Methoxy-4-methylphenol to assess fluorine’s impact on reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。